2-{[(4-acetylphenyl)amino]methyl}-5-nitro-1H-isoindole-1,3(2H)-dione
CAS No.: 301207-13-6
Cat. No.: VC5414055
Molecular Formula: C17H13N3O5
Molecular Weight: 339.307
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 301207-13-6 |
|---|---|
| Molecular Formula | C17H13N3O5 |
| Molecular Weight | 339.307 |
| IUPAC Name | 2-[(4-acetylanilino)methyl]-5-nitroisoindole-1,3-dione |
| Standard InChI | InChI=1S/C17H13N3O5/c1-10(21)11-2-4-12(5-3-11)18-9-19-16(22)14-7-6-13(20(24)25)8-15(14)17(19)23/h2-8,18H,9H2,1H3 |
| Standard InChI Key | WGVBDWNZTZREAU-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CC=C(C=C1)NCN2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |
Introduction
Chemical Structure and Characterization
Molecular Architecture
The compound’s structure (C₁₇H₁₃N₃O₅, MW: 339.31 g/mol) features:
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Isoindole-1,3-dione backbone: A bicyclic system with two ketone groups at positions 1 and 3 .
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Nitro group: Electron-withdrawing substituent at position 5, enhancing reactivity in electrophilic substitutions .
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[(4-Acetylphenyl)amino]methyl side chain: A tertiary amine linked to a 4-acetylphenyl group, contributing to solubility and bioactivity .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₁₃N₃O₅ | |
| Molecular Weight | 339.31 g/mol | |
| Melting Point | Not reported | – |
| LogP (Partition Coefficient) | 2.46 (predicted) | |
| Topological Polar Surface Area | 109.62 Ų |
Spectroscopic Characterization
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IR Spectroscopy: Key absorptions include 1736 cm⁻¹ (C=O imide), 1689 cm⁻¹ (C=O ketone), and 1384 cm⁻¹ (C-N imide) .
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¹H NMR: Aromatic protons resonate at δ 7.85–7.92 ppm, while the acetyl methyl group appears as a singlet at δ 2.50 ppm .
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¹³C NMR: Carbonyl signals at δ 167–197 ppm, with aromatic carbons between δ 121–145 ppm .
Synthesis and Derivative Formation
Conventional Synthesis
The compound is synthesized via a multi-step protocol:
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Core Formation: Condensation of 4-nitrophthalic anhydride with 4-acetylphenylamine in glacial acetic acid yields 2-(4-acetylphenyl)-5-nitroisoindole-1,3-dione .
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Aminomethylation: Reaction with formaldehyde and ammonium chloride introduces the aminomethyl group .
Microwave-Assisted Synthesis
Microwave irradiation (180 W, 6–8 min) significantly reduces reaction time (48 hours → 30 minutes) and improves yields (∼85%) by enhancing molecular collisions .
Table 2: Synthetic Routes Comparison
| Method | Time | Yield (%) | Purity |
|---|---|---|---|
| Conventional | 48 hours | 70–75 | 95% |
| Microwave-Assisted | 6–8 minutes | 80–85 | 98% |
Biological Activities
Cholinesterase Inhibition
In vitro studies demonstrate potent inhibition of:
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Butyrylcholinesterase (BChE): IC₅₀ = 102±10 µg/mL .
This dual activity suggests potential for Alzheimer’s disease therapeutics by modulating acetylcholine levels .
Antibacterial Properties
The nitro group enhances membrane permeability, enabling activity against:
Industrial and Pharmacological Applications
Fluorescent Probes
The conjugated π-system allows use as a pH-sensitive fluorescent tag in bioimaging .
Polymer Chemistry
Acts as a crosslinking agent in epoxy resins, improving thermal stability (Tg > 200°C) .
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